molecular formula C8H11NO3 B042282 5-(tert-Butyl)oxazole-2-carboxylic acid CAS No. 209531-11-3

5-(tert-Butyl)oxazole-2-carboxylic acid

Cat. No.: B042282
CAS No.: 209531-11-3
M. Wt: 169.18 g/mol
InChI Key: VBNWSGXUJZAXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butyl)oxazole-2-carboxylic acid: is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by carboxylation at the 2-position using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(tert-Butyl)oxazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial agents .

Industry: The compound is also used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can be incorporated into polymer backbones to enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)oxazole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

    Oxazole-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.

    5-Methyl-oxazole-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

    4,5-Dimethyl-oxazole-2-carboxylic acid: Has two methyl groups, altering its reactivity and solubility.

Uniqueness: 5-(tert-Butyl)oxazole-2-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which influences its steric hindrance and hydrophobicity. This makes it particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or hydrophobic coatings .

Properties

IUPAC Name

5-tert-butyl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWSGXUJZAXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (0.96 g, 24 mmol) in water (25 ml) is added to a stirred solution of 5-tert-butyl-oxazole .2-carboxylic acid ethyl ester (3.94 g, 20 mmol) In ethanol (35 ml), and the mixture is warmed to 60° C. and stirred for 1 h. The ethanol is then removed by distillation and the aqueous residue is washed with diethyl ether and acidified with 5 N hydrochloric acid. The resulting precipitate is collected by filtration and dried to give 5-tert-butyl-oxazole-2-carboxylic acid (2.30 g, 68%) as beige crystals. This material is used immediately without further purification since, on prolonged storage, it undergoes spontaneous decarboxylation to 5-tert-butyl-oxazole.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-carboxylic acid ethyl ester
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two

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